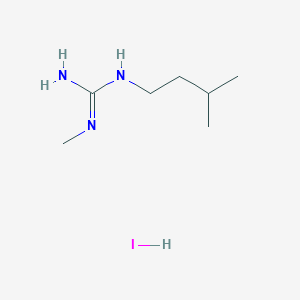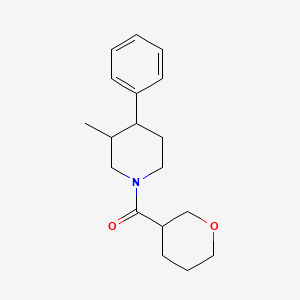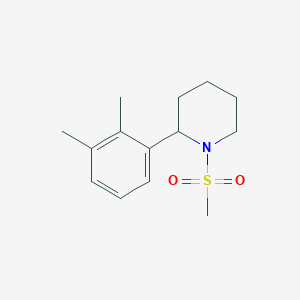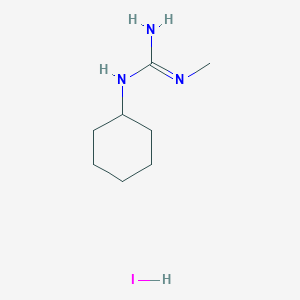
2-Methyl-1-(3-methylbutyl)guanidine;hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(3-methylbutyl)guanidine;hydroiodide is a chemical compound known for its unique properties and applications. It is a white crystalline solid that is stable in air and soluble in water, methanol, and ethanol, but insoluble in ether and acetone . This compound has significant reducing and basic properties, making it useful in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-1-(3-methylbutyl)guanidine;hydroiodide can be synthesized through the reaction of hydrogenated guanidine with iodate salts . This process involves the careful control of reaction conditions to ensure the purity and yield of the final product. The reaction typically takes place in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of temperature and pH to optimize the yield and quality of the compound . The final product is then purified through recrystallization and drying processes.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-(3-methylbutyl)guanidine;hydroiodide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Its strong reducing properties make it a valuable reagent in redox reactions.
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions typically occur under mild conditions, with careful control of temperature and pH to ensure the desired outcome .
Major Products: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
2-Methyl-1-(3-methylbutyl)guanidine;hydroiodide has a wide range of applications in scientific research. In chemistry, it is used as a reagent in the synthesis of dyes and pigments . In biology, it serves as a tool for studying cellular processes and enzyme functions . Additionally, it is used in industrial processes for the production of various chemical intermediates .
Mechanism of Action
The mechanism of action of 2-Methyl-1-(3-methylbutyl)guanidine;hydroiodide involves its interaction with molecular targets and pathways within cells. Its strong reducing properties allow it to participate in redox reactions, influencing cellular processes and enzyme activities . The specific molecular targets and pathways involved depend on the context of its use, such as in chemical synthesis or biological studies .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-Methyl-1-(3-methylbutyl)guanidine;hydroiodide include other guanidine derivatives such as guanidine hydrochloride and guanidine nitrate . These compounds share similar chemical properties but differ in their specific applications and reactivity.
Uniqueness: What sets this compound apart from other guanidine derivatives is its unique combination of reducing and basic properties, making it particularly useful in specific chemical and biological applications . Its solubility profile and stability also contribute to its distinctiveness .
Properties
IUPAC Name |
2-methyl-1-(3-methylbutyl)guanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3.HI/c1-6(2)4-5-10-7(8)9-3;/h6H,4-5H2,1-3H3,(H3,8,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSVJBBOJUYTHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=NC)N.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Methyl-3-[1-(3-methylbut-2-enyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B7599281.png)
![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4,5-dimethyl-1,3-thiazol-2-one](/img/structure/B7599282.png)
![1-[5-(Dimethylsulfamoylamino)-2-fluorophenyl]pyrrole](/img/structure/B7599302.png)

![6-Methyl-2-[2-(4-methylsulfanylphenoxy)ethyl]pyridazin-3-one](/img/structure/B7599307.png)
![5-Methyl-3-[1-[(3-methylphenyl)methyl]pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B7599312.png)
![1-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]-2-methoxyethanone](/img/structure/B7599319.png)
![3-[[4-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepan-1-yl]methyl]-5-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7599340.png)
![N-(8,8-dimethyl-2-oxabicyclo[4.2.0]octan-7-yl)-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7599357.png)
![N-[1-(3,5-dimethylphenyl)propan-2-yl]methanesulfonamide](/img/structure/B7599363.png)
![1-[4-(2-Hydroxycyclopentyl)piperazin-1-yl]-2-(2-phenoxyethoxy)ethanone](/img/structure/B7599371.png)
![2,3-dihydro-1-benzothiophen-2-yl-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7599375.png)


